1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound with notable potential in medicinal chemistry. The compound is classified under the category of heterocyclic compounds, specifically featuring a pyridazinone core along with oxadiazole and thiophenol functionalities. Its unique structure suggests various biological activities, making it a subject of interest for further research and development.
This compound can be classified as:
The synthesis of 1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and the use of catalysts to enhance yield and selectivity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring reaction progress and confirming product identity.
The molecular formula of 1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is C21H18N4O2S. The compound features:
CSc1ccc(-c2noc(-c3nn(-c4ccc(C)c(C)c4)ccc3=O)n2)cc1
.The compound can participate in various chemical reactions:
Understanding these reactions is crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one likely involves interaction with specific molecular targets within biological systems. This may include:
While specific data on density and boiling points are not available for this compound, general properties can often be inferred from similar structures:
Relevant chemical properties include:
The compound shows promise in several scientific fields:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9